Tetraacid

Descripción general

Descripción

Tetraacid is an organic compound that was first discovered in 1881 by German chemist, Adolf von Baeyer. It is a member of the acetic acid family and is composed of four carboxylic acid groups. This compound is a colorless liquid at room temperature and has a pungent odor. It is highly soluble in water and alcohols and is used as a reagent in laboratory experiments. In addition, it is used as a cleaning agent in the textile industry.

Aplicaciones Científicas De Investigación

1. Environmental Health Research

The Airwave Health Monitoring Study investigates the health risks associated with the use of TETRA, a digital communication system used by emergency services in Great Britain. This comprehensive study includes health screenings and long-term analysis, providing valuable insights into the occupational health of police employees and other emergency workers. The study's broad scope and its potential implications for understanding the health of emergency service workers make it a significant contribution to environmental health research (Elliott et al., 2014).

2. Pharmaceutical Research and Development

In the field of pharmaceutical research, the concept of the materials science tetrahedron (MST) plays a crucial role. It represents the inter-dependent relationship among the structure, properties, performance, and processing of drugs, thereby forming a scientific foundation for the design and development of new drug products. The systematic implementation of MST can greatly enhance the efficiency and coherence of pharmaceutical research (Sun, 2009).

3. Chemistry and Biochemical Analysis

Research on the acid/base properties, critical micelle concentrations, and pH-dependent solubility of synthetic tetraacids provides valuable insights for chemistry and biochemical analysis. The study of these tetraacids at various ionic strengths and pH ranges, including their modeling and interpretation, contributes significantly to the understanding of their behavior in different environments (Sundman et al., 2010).

4. Marine Biogeochemistry

In the domain of marine biogeochemistry, GEOTRACES plays a pivotal role. It is an international study of the marine biogeochemical cycles of trace elements and their isotopes (TEIs). This program combines various methodologies like ocean sections, process studies, data synthesis, and modeling to identify and quantify processes affecting TEIs in different ocean environments. The outcomes of GEOTRACES are vital for understanding marine ecosystems, paleoceanography, and the fate of contaminants in the ocean (Anderson et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

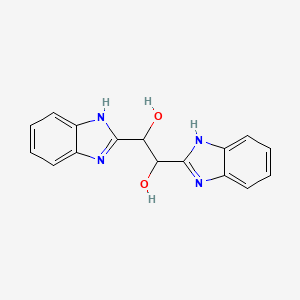

IUPAC Name |

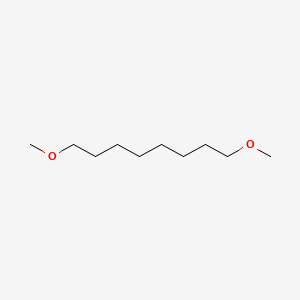

3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGSIPUDIPIMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957027 | |

| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35638-19-8 | |

| Record name | NSC80081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetraacids are molecules containing four carboxylic acid groups. They exhibit high interfacial activity, meaning they accumulate at the boundary between oil and water. This behavior stems from their amphiphilic nature, possessing both hydrophilic (carboxylic acid groups) and hydrophobic (hydrocarbon chains) regions [, ].

A: The length and structure of the hydrocarbon chains, as well as the relative position of the carboxylic acid groups, significantly impact a tetraacid's interfacial behavior. For instance, longer chains generally increase hydrophobicity and interfacial activity. Molecular dynamics simulations have been used to study the structure and orientation of both indigenous and synthetic tetraacids at oil-water interfaces [].

A: Yes, tetraacids can act as emulsifiers, stabilizing emulsions by adsorbing at the oil-water interface and preventing droplet coalescence []. The type of emulsion formed (oil-in-water or water-in-oil), and its stability, depend on factors like pH, salinity, the presence of other surface-active compounds, and the type of counterion present in the aqueous phase [].

A: C80 isoprenoid tetraacids, often referred to as ARN acids, are naturally occurring tetraacids found in some crude oils. These compounds are problematic in the oil industry because they can form calcium naphthenate deposits, leading to pipeline clogging and other operational issues [, , ].

A: Studies using model systems suggest that monoacids, another class of carboxylic acids found in crude oil, may inhibit the formation of calcium naphthenate deposits. The mechanism is thought to involve competition for calcium ions and disruption of the this compound network formation at the interface [].

A: A method has been developed for the quantification of C80 tetraacids in crude oil, which involves extraction, derivatization to methyl esters, and analysis by liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) [].

A: Synthetic tetraacids are valuable tools for investigating the properties and behavior of C80 isoprenoid tetraacids. They allow researchers to study these compounds in controlled environments and to systematically evaluate the impact of structural modifications on their properties [, , ].

A: BP10 is a synthetic this compound designed to mimic the properties of C80 isoprenoid tetraacids. It has been shown to exhibit similar interfacial activity, film-forming behavior, and calcium-binding properties as the naturally occurring compounds [, ].

A: Yes, tetraacids have potential applications in various fields. For instance, they are explored as linkers in metal-organic frameworks (MOFs), porous materials with potential applications in gas storage, catalysis, and sensing [, , ].

A: The compound 2,7-bis(3,5-dicarboxyphenyl)-9,9'-diphenyl-9H-fluorene (H4DPF) is an example of a this compound linker used in the synthesis of an indium-based MOF. The resulting material exhibits interesting fluorescence properties, including aggregation-enhanced emission and mechanoluminescence [].

ANone: Research on tetraacids continues to explore their diverse properties and potential applications. Current areas of interest include:

- Understanding the self-assembly of tetraacids in solution, particularly the formation of micelles and other aggregates [].

- Developing new synthetic routes for the preparation of tailored tetraacids with specific functionalities and properties [, , ].

- Investigating the impact of this compound structure on their interactions with metal ions, other organic molecules, and biological systems [, , ].

- Exploring the use of tetraacids in drug delivery systems, taking advantage of their ability to interact with cell membranes and to form nanoparticles [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.